2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1170553-50-0
VCID: VC11939758
InChI: InChI=1S/C21H19ClN6O3S/c1-30-15-9-3-12(4-10-15)19-25-20(31-27-19)17-18(23)28(26-21(17)32-2)11-16(29)24-14-7-5-13(22)6-8-14/h3-10H,11,23H2,1-2H3,(H,24,29)
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N
Molecular Formula: C21H19ClN6O3S
Molecular Weight: 470.9 g/mol

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide

CAS No.: 1170553-50-0

Cat. No.: VC11939758

Molecular Formula: C21H19ClN6O3S

Molecular Weight: 470.9 g/mol

* For research use only. Not for human or veterinary use.

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide - 1170553-50-0

Specification

CAS No. 1170553-50-0
Molecular Formula C21H19ClN6O3S
Molecular Weight 470.9 g/mol
IUPAC Name 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H19ClN6O3S/c1-30-15-9-3-12(4-10-15)19-25-20(31-27-19)17-18(23)28(26-21(17)32-2)11-16(29)24-14-7-5-13(22)6-8-14/h3-10H,11,23H2,1-2H3,(H,24,29)
Standard InChI Key OOPFJSLFMBUPFD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (1H-pyrazol-1-yl) substituted at positions 3, 4, and 5. Key substituents include:

  • 5-Amino group: Enhances hydrogen-bonding capacity and solubility.

  • 3-(Methylsulfanyl) group: Introduces hydrophobic character and potential metabolic stability.

  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]: A rigid oxadiazole moiety linked to a 4-methoxyphenyl group, contributing to π-π stacking interactions .

  • N-(4-Chlorophenyl)acetamide: A chlorinated aromatic system connected via an acetamide linker, common in kinase inhibitor scaffolds .

Systematic Nomenclature

The IUPAC name reflects its substitution pattern:
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide.
Alternative names include:

  • ChemDiv ID F071-0352 (for the 2-chlorobenzyl variant) .

  • CAS 1170116-31-0 (closely related analogue) .

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₂₂H₂₁ClN₆O₃S
Molecular Weight484.97 g/mol
IUPAC NameAs above
SMILESCOc1ccc(cc1)-c2noc(n2)-c3c(N)n(CC(=O)Nc4ccc(Cl)cc4)nc3SC

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod/Source
logP (Partition Coefficient)4.13Computational
Water Solubility (LogSw)-4.67 (≈2.1 μM)ACD/Labs
Polar Surface Area96.75 ŲSwissADME
Hydrogen Bond Donors3
Rotatable Bonds9

The compound’s moderate lipophilicity (logP 4.13) suggests membrane permeability, while low aqueous solubility may necessitate formulation optimization for in vivo studies .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Modifications

Compound ModificationMolecular FormulaKey Differences
N-(2-Chlorobenzyl) variantC₂₂H₂₁ClN₆O₃SBenzyl vs. phenyl acetamide
4-Methylphenyl oxadiazole analogueC₂₃H₂₃ClN₆O₃SMethyl substitution on phenyl
Thiadiazole-containing derivativeC₂₀H₂₀ClN₇O₂SOxadiazole → thiadiazole swap

The 4-chlorophenyl acetamide variant may exhibit enhanced target affinity due to stronger electron-withdrawing effects compared to benzyl-substituted analogues .

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